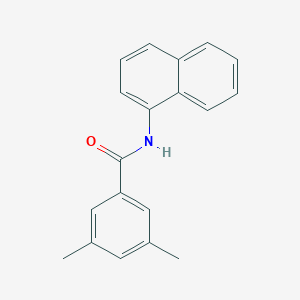
3,5-dimethyl-N-(1-naphthyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-N-(1-naphthyl)benzamide, also known as DMNB, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMNB belongs to the family of benzamides, which are known for their wide range of biological activities. In
Wirkmechanismus
3,5-dimethyl-N-(1-naphthyl)benzamide acts as a selective antagonist of the 5-HT7 receptor, which is expressed in various regions of the brain, including the hippocampus, cortex, and thalamus. The 5-HT7 receptor is involved in the regulation of serotonin neurotransmission, which plays a crucial role in the regulation of mood, sleep, and cognitive function. 3,5-dimethyl-N-(1-naphthyl)benzamide binds to the 5-HT7 receptor and blocks its activation by serotonin, leading to a decrease in the downstream signaling pathways that are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
3,5-dimethyl-N-(1-naphthyl)benzamide has been shown to have a wide range of biochemical and physiological effects, including the regulation of circadian rhythms, memory, and learning. It has also been shown to have anxiolytic and antidepressant effects in animal models. 3,5-dimethyl-N-(1-naphthyl)benzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. 3,5-dimethyl-N-(1-naphthyl)benzamide has also been shown to regulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-dimethyl-N-(1-naphthyl)benzamide has several advantages for use in lab experiments, including its high purity level, stability, and selectivity for the 5-HT7 receptor. It can be easily synthesized using a variety of methods and can be used in a wide range of assays to study the role of the 5-HT7 receptor in various physiological processes. However, 3,5-dimethyl-N-(1-naphthyl)benzamide also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Zukünftige Richtungen
3,5-dimethyl-N-(1-naphthyl)benzamide has several potential future directions for research, including the development of more selective and potent antagonists of the 5-HT7 receptor, the investigation of the role of the 5-HT7 receptor in the regulation of other physiological processes, and the development of novel therapeutic agents for the treatment of depression, anxiety, and sleep disorders. 3,5-dimethyl-N-(1-naphthyl)benzamide could also be used in combination with other compounds to study the interactions between different neurotransmitter systems and their effects on behavior and cognition. Further research is needed to fully understand the potential applications of 3,5-dimethyl-N-(1-naphthyl)benzamide in scientific research and drug development.
Conclusion
In conclusion, 3,5-dimethyl-N-(1-naphthyl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It acts as a selective antagonist of the 5-HT7 receptor and has been extensively studied for its potential therapeutic applications in the treatment of depression, anxiety, and sleep disorders. 3,5-dimethyl-N-(1-naphthyl)benzamide has several advantages for use in lab experiments, including its high purity level, stability, and selectivity for the 5-HT7 receptor. However, further research is needed to fully understand the potential applications of 3,5-dimethyl-N-(1-naphthyl)benzamide in scientific research and drug development.
Synthesemethoden
3,5-dimethyl-N-(1-naphthyl)benzamide can be synthesized using a variety of methods, including the reaction of 1-naphthylamine with 3,5-dimethylbenzoyl chloride in the presence of a base, such as triethylamine. The reaction yields 3,5-dimethyl-N-(1-naphthyl)benzamide as a white crystalline solid with a high purity level. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-N-(1-naphthyl)benzamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the 5-HT7 receptor, which is a G-protein-coupled receptor that plays a crucial role in the regulation of serotonin neurotransmission. 3,5-dimethyl-N-(1-naphthyl)benzamide has been used to study the role of the 5-HT7 receptor in the regulation of circadian rhythms, memory, and learning. It has also been studied for its potential therapeutic applications in the treatment of depression, anxiety, and sleep disorders.
Eigenschaften
Produktname |
3,5-dimethyl-N-(1-naphthyl)benzamide |
|---|---|
Molekularformel |
C19H17NO |
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
3,5-dimethyl-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C19H17NO/c1-13-10-14(2)12-16(11-13)19(21)20-18-9-5-7-15-6-3-4-8-17(15)18/h3-12H,1-2H3,(H,20,21) |
InChI-Schlüssel |
ZNXAJIIIQGEGSF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B270256.png)

![1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione](/img/structure/B270269.png)
![Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270273.png)





![N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270284.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270287.png)
![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)
